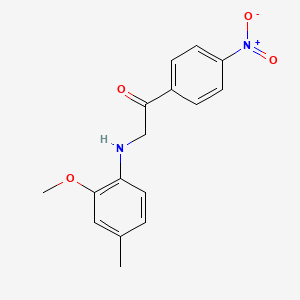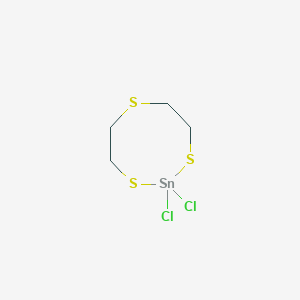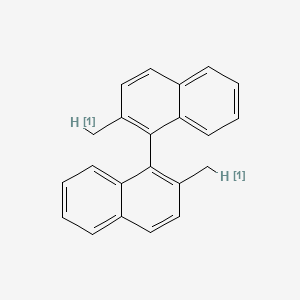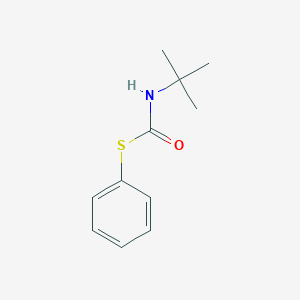
S-Phenyl tert-butylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl tert-butylcarbamothioate: is a chemical compound with the molecular formula C11H15NOS It is a member of the carbamothioate family, which are compounds containing a carbamothioate group (R2NC(=S)OR)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl tert-butylcarbamothioate typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This reaction is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of in situ generated hydroxide as both an oxygen and hydrogen source, with biomass-derived 2-methyltetrahydrofuran as a green reaction medium .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as avoiding phosphorus-containing reductants and using biomass-derived solvents, is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: S-Phenyl tert-butylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Applications De Recherche Scientifique
S-Phenyl tert-butylcarbamothioate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of S-Phenyl tert-butylcarbamothioate involves its interaction with molecular targets through its carbamothioate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- S-Phenyl carbamothioate
- tert-Butyl phenyl carbonate
- Phenyl N-tert-butylnitrone
Comparison: S-Phenyl tert-butylcarbamothioate is unique due to its specific structural features, such as the presence of both phenyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
56741-04-9 |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
S-phenyl N-tert-butylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)12-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
Clé InChI |
LXYRQGSSXIABKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
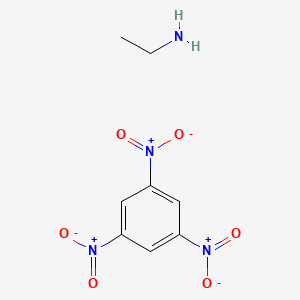
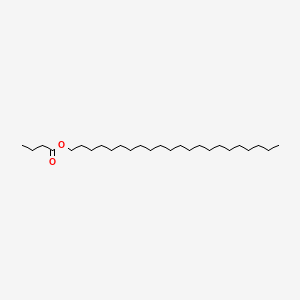
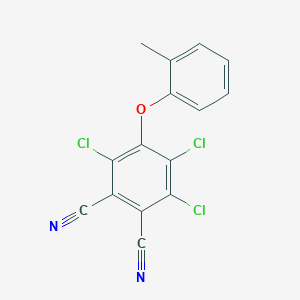
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
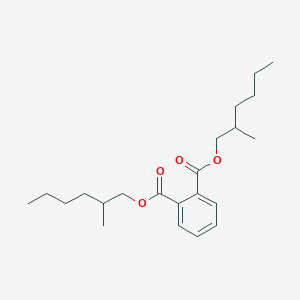
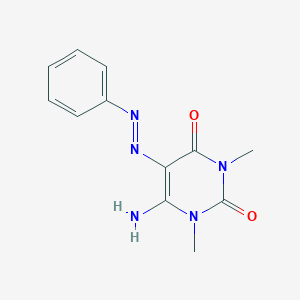
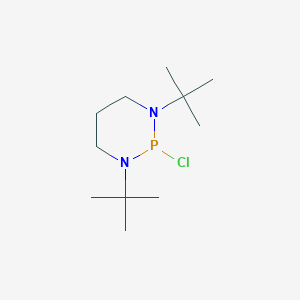
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
